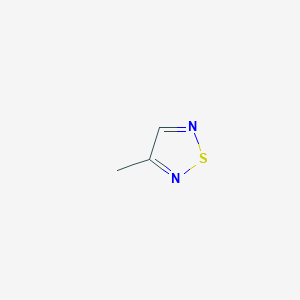

3-Methyl-1,2,5-thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

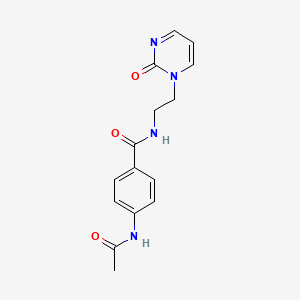

3-Methyl-1,2,5-thiadiazole is a chemical compound characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . It is typically colorless and has a faint, distinctive odor .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecular weight is 100.14 .Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives .Physical and Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .Scientific Research Applications

Pesticide Development

3-Methyl-1,2,5-thiadiazole derivatives show potential in pesticide development. Zheng et al. (2010) synthesized 5-methyl-1,2,3-thiadiazoles demonstrating broad-spectrum fungicidal and antivirus activities, suggesting their potential use in novel pesticide development (Zheng et al., 2010).

Antimicrobial and Anticancer Properties

Matysiak (2015) discusses the biological activities of 1,3,4-thiadiazoles, indicating their relevance in antimicrobial and anticancer applications. These compounds are known for their effects on enzymes like carbonic anhydrase, cyclooxygenase, and others, showcasing their pharmacological significance (Matysiak, 2015). Moreover, Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, showing DNA protective abilities and significant antimicrobial activity against S. epidermidis (Gür et al., 2020).

Molecular Organization Studies

Kluczyk et al. (2016) examined the molecular organization of 1,3,4-thiadiazole derivatives in lipid bilayers, contributing to the understanding of their interaction with biological membranes. This research is crucial for developing drug delivery systems and understanding drug-membrane interactions (Kluczyk et al., 2016).

Antioxidant Activities

Azaam et al. (2017) synthesized α-aminophosphonates containing thiadiazole moiety and evaluated their antioxidant and anticancer activities. These compounds exhibited significant scavenging activity and cytotoxic effects on cancer cell lines, highlighting their potential as chemotherapeutic compounds (Azaam et al., 2017).

Electrochemical Properties

Blajiev and Hubin (2004) investigated the efficiency of thiadiazole derivatives as copper corrosion inhibitors in chloride environments using density-functional quantum-chemical approach and impedance spectroscopy. This research contributes to the understanding of thiadiazole's potential in material science, especially in corrosion prevention (Blajiev & Hubin, 2004).

Chemical Synthesis and Structural Analysis

Tahtaci et al. (2017) developed a new synthesis method for 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing an innovative approach in the chemical synthesis and structural analysis of thiadiazole derivatives (Tahtaci et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that thiadiazole derivatives have been found to interact with various biological targets, including proteins and dna .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction can lead to various changes in the target, potentially affecting its function .

Biochemical Pathways

Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The lipophilicity of thiadiazole derivatives, attributed to the presence of the sulfur atom, may influence their bioavailability .

Result of Action

Thiadiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

Some studies suggest that thiadiazole derivatives, which include 3-Methyl-1,2,5-thiadiazole, may have anticancer properties . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that thiadiazole derivatives may interfere with DNA synthesis, thus inhibiting the replication of both human tumor and bacterial cells

Metabolic Pathways

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature

Transport and Distribution

Its ability to cross cellular membranes suggests that it may interact with various transporters or binding proteins .

Properties

IUPAC Name |

3-methyl-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-4-6-5-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUMFMHNYNLLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762075.png)

![N-benzhydryl-3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2762081.png)

![N-(3-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2762083.png)

![5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2762084.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2762087.png)

![N,N'-BIS[2-(1H-INDOL-3-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2762090.png)

![Ethyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2762091.png)

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2762097.png)

![2-Chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2762098.png)